molecular formula C12H8BrNO3S B8561670 9-Bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylic acid

9-Bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylic acid

Cat. No.: B8561670
M. Wt: 326.17 g/mol
InChI Key: ZVQXFCOOXKLDIH-UHFFFAOYSA-N
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Description

9-Bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8BrNO3S and its molecular weight is 326.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8BrNO3S

Molecular Weight

326.17 g/mol

IUPAC Name

9-bromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C12H8BrNO3S/c13-6-1-2-8-7(5-6)10-9(3-4-17-8)18-11(14-10)12(15)16/h1-2,5H,3-4H2,(H,15,16)

InChI Key

ZVQXFCOOXKLDIH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C3=C1SC(=N3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 9-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid ethyl ester (2.52 g, 7.11 mmol) and LiOH (1.53 g, 36.6 mmol) was added THF (6.5 mL) and water (6.5 mL) and allowed to stir at room temperature overnight. The reaction mixture was concentrated under reduced pressure to remove the THF. The reaction mixture was diluted with EtOAc and 1 N HCl and warmed in a water bath to solubilize the solid. The layers were separated and the organic extract was washed sequentially with water and brine. The combined organic extracts were dried over MgSO4 and filtered. The filtrate was concentrated under reduced pressure to give 9-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid. LC/MS (ESI+): m/z 327 (M+H)
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One

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